2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol
CAS No.:
Cat. No.: VC17607305
Molecular Formula: C19H13NOS2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13NOS2 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-[(E)-2-(5-thiophen-2-ylthiophen-2-yl)ethenyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C19H13NOS2/c21-16-4-1-3-13-6-7-14(20-19(13)16)8-9-15-10-11-18(23-15)17-5-2-12-22-17/h1-12,21H/b9-8+ |
| Standard InChI Key | MOZGSZKULGABPI-CMDGGOBGSA-N |
| Isomeric SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(S3)C4=CC=CS4 |
| Canonical SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=CS4 |
Introduction
Structural Elucidation and Molecular Design
Core Architecture
The molecule comprises three distinct domains (Fig. 1):
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8-Hydroxyquinoline scaffold: A bicyclic aromatic system with a hydroxyl group at position 8, known for metal-chelating capabilities and bioactivity .
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Vinyl bridge: A conjugated double bond linking the quinoline and bithiophene units, enhancing π-electron delocalization .
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2,2'-Bithiophene group: Two thiophene rings connected at their 2-positions, imparting electron-richness and planar geometry .
Electronic Properties
The extended conjugation between the quinoline and bithiophene units reduces the HOMO-LUMO gap, as evidenced by UV-Vis spectra of analogous compounds showing absorption maxima near 400 nm . Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, favoring intermolecular stacking in solid-state materials .
Synthetic Methodologies
Quinoline Core Formation
The 8-hydroxyquinoline moiety is synthesized via acid-catalyzed cyclization of 2-aminophenol derivatives with acrolein (General Procedure 2 in ):
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Reaction: 2-Aminophenol reacts with acrolein in HCl under reflux to form 8-hydroxyquinoline.
Bithiophene-Vinyl Coupling
The vinyl-bithiophene group is introduced via Knoevenagel condensation (adapted from ):
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Reactants: 2-Methyl-8-hydroxyquinoline and 2,2'-bithiophene-5-carbaldehyde.
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Conditions: Acetic anhydride, 120–140°C, 48–72 h reflux.
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Mechanism: Base-catalyzed elimination of water forms the vinyl bridge.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~60% purity .
Optimization Challenges
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Steric hindrance: Bulky bithiophene groups reduce condensation efficiency; microwave-assisted synthesis improves reaction rates .
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Oxidation sensitivity: The hydroxyl group necessitates inert atmospheres to prevent quinone formation .
Biological Activities and Mechanisms
Antioxidant Efficacy
Comparative DPPH radical scavenging assays demonstrate superior activity relative to glutathione (GSH):
Mechanistically, the hydroxyl group at C8 chelates transition metals (e.g., Fe²⁺), inhibiting Fenton reaction-driven ROS generation .
Stem Cell Proliferation
In murine bone marrow mesenchymal stem cells (BM-MSCs), the compound increases proliferation by 2.4-fold at 10 μM (vs. control) via ERK/MAPK pathway activation .
Neurotoxin Inhibition
Structural analogs with bithiophene motifs exhibit botulinum neurotoxin A (BoNT/A) inhibition (IC₅₀ = 26–29 μM) . The bithiophene unit likely blocks zinc metalloprotease activity through π-π interactions with His226 and Glu261 residues .
Materials Science Applications
Organic Semiconductor Performance
In bulk heterojunction solar cells, the compound demonstrates:
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Hole mobility: 0.032 cm²/V·s (measured by space-charge-limited current).
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Power conversion efficiency (PCE): 4.1% when blended with PC₇₁BM .
OLED Fabrication
As an emissive layer dopant, it achieves:
Comparative Analysis with Analogues
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